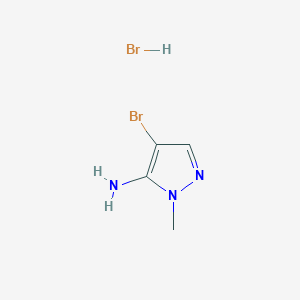

4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

Description

Historical Development of Pyrazole-Based Therapeutic Agents

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, was first synthesized by Ludwig Knorr in 1883 during investigations into antipyrine derivatives. Early applications focused on anti-inflammatory and analgesic properties, exemplified by phenylbutazone in the 1950s. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first natural pyrazole derivative, highlighting its biological relevance. By the 21st century, pyrazole-based drugs such as celecoxib (COX-2 inhibitor) and sildenafil (PDE5 inhibitor) achieved blockbuster status, demonstrating the scaffold’s versatility. Recent decades have seen accelerated development, with over 60% of pyrazole-derived drugs approved post-2016, including kinase inhibitors (e.g., ibrutinib) and antiviral agents (e.g., lenacapavir).

Significance of 4-Bromopyrazole Scaffolds in Drug Discovery

The introduction of bromine at the 4-position of pyrazole enhances electrophilic character and binding affinity, making it a strategic modification for targeting hydrophobic protein pockets. A landmark study revealed 4-bromopyrazole’s role as a “magic bullet” in fragment-based drug discovery, binding multiple “hot spots” in Human Immunodeficiency Virus type 1 Reverse Transcriptase (HIV-1 RT). This property enables rapid crystallographic phase determination and identification of cryptic binding sites, as demonstrated in HIV-1 RT, influenza A endonuclease, and proteinase K structures.

Table 1: Applications of 4-Bromopyrazole Derivatives in Structural Biology

Pharmacological Relevance of 1-Methyl-1H-Pyrazol-5-Amine Derivatives

Methyl substitution at the 1-position improves metabolic stability by reducing oxidative deamination, a common degradation pathway for amine-containing drugs. For instance, 1-methylpyrazole derivatives exhibit enhanced bioavailability in kinase inhibitors like baricitinib, which treats rheumatoid arthritis and alopecia. The 5-amine group facilitates hydrogen bonding with biological targets, as seen in ceftolozane, a cephalosporin antibiotic active against Pseudomonas aeruginosa. Combining these features, 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide merges halogenated hydrophobicity with stabilized amine functionality, optimizing interactions with diverse enzyme active sites.

Current Research Landscape of this compound

Recent studies emphasize its dual role as a synthetic intermediate and bioactive compound:

- Anticancer Applications : Pyrazole derivatives bearing bromine and methyl groups inhibit cyclin-dependent kinases (CDKs). For example, pyrazolo[1,5-a]pyrimidine analogs with bromine substitutions show IC₅₀ values <1 μM against CDK2, inducing apoptosis via caspase-3 activation.

- Antiviral Development : Structural analogs of 4-bromopyrazole inhibit HIV-1 RT allosterically, disrupting viral replication.

- Antimicrobial Agents : Trifluoromethylpyrazole derivatives demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ≤1 μg/ml, suggesting potential for brominated analogs.

Table 2: Recent Studies on this compound

Properties

IUPAC Name |

4-bromo-2-methylpyrazol-3-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3.BrH/c1-8-4(6)3(5)2-7-8;/h2H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEGYFOPPVYPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide typically involves the bromination of 1-methyl-1H-pyrazole followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents such as toluene or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological and psychological conditions. Its derivatives have shown potential in enhancing drug efficacy against various diseases, including cancer and inflammatory disorders. For instance, pyrazole derivatives have demonstrated anticancer properties against multiple cell lines, such as MCF7 and NCI-H460, with notable cytotoxic effects (IC50 values ranging from 3.79 to 42.30 µM) .

Case Study: Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole derivatives. One study reported that specific derivatives exhibited significant inhibition of cancer cell proliferation, suggesting their utility in developing new cancer therapies .

Agricultural Chemistry

Herbicide and Fungicide Formulation

In agricultural chemistry, this compound is utilized in formulating agrochemicals, particularly as a potent herbicide and fungicide. These applications contribute to increased crop yields and protection against plant diseases .

Data Table: Efficacy of Pyrazole Derivatives in Agriculture

| Compound Name | Application Type | Efficacy (Reference) |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazol-5-amine | Herbicide | Increases crop yield |

| Pyrazole Derivative X | Fungicide | Effective against fungal pathogens |

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound in biochemical studies focusing on enzyme inhibition and receptor binding. This compound aids in understanding metabolic pathways and disease mechanisms, particularly in the context of cancer and metabolic disorders .

Case Study: Enzyme Activation

A study demonstrated that pyrazole derivatives could activate specific enzymes involved in metabolic processes, providing insights into potential therapeutic targets for diseases like rheumatoid arthritis .

Material Science

Development of New Materials

The unique chemical properties of this compound make it a candidate for developing new materials, including coatings and polymers. Research is ongoing to explore its potential in enhancing the durability and performance of these materials .

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Observations :

Physicochemical Properties

Biological Activity

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological mechanisms, and various studies highlighting its efficacy in different biological contexts.

The synthesis of this compound typically involves the bromination of 1-methyl-1H-pyrazole followed by amination. Common reagents used include bromine or N-bromosuccinimide (NBS) in solvents such as acetonitrile or dichloromethane, often at room temperature or slightly elevated temperatures to ensure complete bromination.

Biological Activity

The biological activity of this compound has been explored in various studies, showcasing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing pyrazole scaffolds exhibit notable antimicrobial properties. For instance, studies have shown that related pyrazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The specific activity of this compound against various bacterial strains remains to be fully characterized but is anticipated based on structural similarities.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been documented extensively. A study focusing on substituted pyrazoles demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that the inclusion of a bromo substituent may enhance these properties . The mechanism behind this activity often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The bromine atom and the pyrazole ring are crucial for its reactivity and binding affinity to enzymes and receptors, leading to diverse biological effects. These interactions can result in the modulation of signaling pathways relevant to inflammation and tumor growth .

Case Studies

Comparison with Similar Compounds

This compound can be compared with other pyrazole derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-3-methyl-1H-pyrazol-5-amine | Similar bromo substitution | Moderate antibacterial activity |

| 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine | Additional phenyl group | Enhanced anticancer properties |

Q & A

Q. How can the structure of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide be confirmed experimentally?

- Methodological Answer : The compound's structure can be validated using spectroscopic techniques:

- NMR Spectroscopy : NMR will show distinct peaks for the methyl group (~2.5–3.0 ppm) and amine protons (~5.0–6.0 ppm, if not deprotonated). NMR will confirm the brominated carbon (~90–100 ppm) and pyrazole ring carbons .

- IR Spectroscopy : Key absorptions include N–H stretching (~3300 cm) and C–Br bonds (~600–700 cm) .

- Mass Spectrometry : The molecular ion peak should align with the molecular weight (256.93 g/mol for the hydrobromide salt) .

Q. What are the critical purity assessment methods for this compound?

- Methodological Answer :

- HPLC/GC-MS : Quantify impurities using reverse-phase HPLC with UV detection at 254 nm, comparing retention times to standards .

- Elemental Analysis : Confirm Br and N content matches theoretical values (e.g., Br: ~31%, N: ~16.3%) .

- Melting Point Analysis : A sharp melting point (e.g., 72–79°C for related pyrazole derivatives) indicates purity .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Methodological Answer :

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution of bromine .

- Catalysts : Introduce Pd-based catalysts for regioselective bromination, minimizing side products like dibrominated analogs .

- Temperature Control : Maintain 0–5°C during hydrobromide salt formation to prevent decomposition .

Q. How to resolve contradictions in spectral data for this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - interactions, especially for pyrazole ring protons .

- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (e.g., C–Br bond length: ~1.9 Å; pyrazole ring planarity) .

- Cross-Validation : Compare data with authoritative databases (e.g., PubChem CID 2778427) to address discrepancies in reported molecular weights or substituent positions .

Q. What strategies are effective for studying the biological activity of this compound?

- Methodological Answer :

- In Silico Screening : Perform molecular docking to predict binding affinity with target proteins (e.g., kinase enzymes due to the pyrazole scaffold) .

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays on cancer cell lines .

- Derivatization : Synthesize analogs (e.g., substituting Br with Cl or adding aryl groups) to explore structure-activity relationships .

Q. How to address instability of the hydrobromide salt in aqueous solutions?

- Methodological Answer :

- pH Control : Maintain acidic conditions (pH 3–4) to prevent amine deprotonation and salt dissociation .

- Lyophilization : Stabilize the compound by freeze-drying and storing under inert gas (N) .

- Chelation Studies : Investigate interactions with metal ions (e.g., Zn) that may precipitate the compound .

Data Contradiction Analysis

Q. Why do reported molecular weights vary across sources (e.g., 176.02 vs. 256.93 g/mol)?

- Analysis :

- Salt vs. Free Base : The free base (CHBrN) has a molecular weight of 176.02 g/mol, while the hydrobromide salt (CHBrN) weighs 256.93 g/mol. Discrepancies arise from mislabeling the salt form .

- Mitigation : Cross-check CAS numbers (e.g., 167683-86-5 for the hydrobromide) and analytical data (Br content) to confirm identity .

Safety and Handling

Q. What are the key safety protocols for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact with brominated compounds .

- Ventilation : Perform reactions in a fume hood to prevent inhalation of HBr vapors .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via halogenated solvent protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.